Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C13H21NO3 It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a 3-oxocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone derivative. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired product under metal-free conditions . The reaction conditions often involve moderate temperatures and the use of organic solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, moderate temperatures, organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), low temperatures, inert atmosphere.
Substitution: Various nucleophiles, organic solvents, moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of new drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the cyclopropyl and 3-oxocyclobutyl moieties.
tert-Butyl (3-oxocyclobutyl)carbamate: A related compound with a similar structure but different functional groups.
Uniqueness
Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate stands out due to its combination of a cyclopropyl ring and a 3-oxocyclobutyl moiety, which confer unique reactivity and stability. This makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-6-9(10)7-4-8(14)5-7/h7,9-10H,4-6H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTMCRWTZXEYBC-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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